molecular formula C9H8ClN3O2 B13909413 Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B13909413
M. Wt: 225.63 g/mol
InChI Key: HQZQTAWITXEJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 1401082-55-0) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features the [1,2,4]triazolo[4,3-a]pyridine scaffold, a privileged heterocyclic structure known for its diverse biological activities. The molecular formula is C9H8ClN3O2 with a molecular weight of 225.63 . The core triazolopyridine structure is recognized as a key pharmacophore in developing therapeutic agents and has been investigated for a range of biological activities, including potential antipsychotic and antimalarial properties . Researchers utilize this specific ethyl ester derivative, particularly its reactive carboxylate and chloro substituents, as a versatile synthetic intermediate for further functionalization. It is ideal for constructing more complex molecules, such as through nucleophilic substitution at the chloro position or transformation of the ester group, to explore structure-activity relationships in drug candidate optimization . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use. Researchers can request detailed specifications, including chromatographic and spectral data, for their experimental documentation.

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-12-11-7-6(10)4-3-5-13(7)8/h3-5H,2H2,1H3

InChI Key

HQZQTAWITXEJFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C2N1C=CC=C2Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The predominant synthetic approach to ethyl 8-chloro-triazolo[4,3-a]pyridine-3-carboxylate involves:

  • Starting materials: Appropriate hydrazine derivatives and α-chloroacetates.
  • Key step: Cyclocondensation to form the fused triazolo-pyridine ring system.
  • Functionalization: Introduction of the chlorine atom at the 8th position and the ethyl ester group at the 3rd position.
  • Reaction conditions: Temperature control and solvent choice (often polar aprotic solvents) are critical for optimizing yield and purity.

This method is supported by commercial synthesis data and literature precedent, highlighting its efficiency and reproducibility for research and development purposes.

Detailed Synthetic Procedure

A typical synthesis can be summarized as follows:

Step Reaction Description Reagents & Conditions Outcome
1 Preparation of hydrazine derivative Hydrazine hydrate or substituted hydrazines Intermediate hydrazine compound
2 Reaction with α-chloroacetate α-chloroethyl acetate, reflux in suitable solvent (e.g., ethanol, acetic acid) Formation of triazole ring via cyclization
3 Cyclization and ring fusion Controlled heating, sometimes with acid/base catalysis Formation of fused triazolo[4,3-a]pyridine core
4 Chlorination at 8th position (if not introduced earlier) Chlorinating agents such as N-chlorosuccinimide or POCl3 Introduction of chlorine substituent
5 Purification Chromatography or recrystallization Pure ethyl 8-chloro-triazolo[4,3-a]pyridine-3-carboxylate

This stepwise approach is consistent with the synthesis of related triazolo-pyridine derivatives, where the cyclization step is crucial for ring construction and the chlorination step is often performed on the preformed heterocyclic scaffold.

Alternative Synthetic Routes and Variations

  • Cyclocondensation with substituted triazoles: Some methods start from ethyl 5-amino-1,2,4-triazole-3-carboxylate and use diketones or α-chloro ketones to form the fused ring system. This approach has been reported in the synthesis of related triazolo-pyrimidine compounds and can be adapted for the pyridine analogs.

  • One-pot multicomponent reactions: Advanced methodologies involve three-component reactions that combine hydrazines, α-chloroesters, and other reagents to streamline the synthesis of nitrogen-enriched heterocycles, including triazolo-azines. These methods can improve efficiency and reduce purification steps.

  • Chlorination strategies: Chlorination can be performed either before or after ring closure, depending on the stability of intermediates. Chlorinating agents such as POCl3 or N-chlorosuccinimide are commonly used, with reaction conditions optimized to avoid over-chlorination or decomposition.

Data Table Summarizing Key Preparation Parameters

Parameter Description Typical Conditions Notes
Starting materials Hydrazine derivatives, α-chloroacetates Commercially available or synthesized in situ Purity affects yield
Solvent Ethanol, acetic acid, NMP, MeOH/THF mixtures Polar protic or aprotic solvents Solvent choice influences reaction rate and selectivity
Temperature Reflux to 100 °C Controlled heating required Higher temps may increase yield but risk decomposition
Reaction time Several hours (4–24 h) Depends on scale and reagents Monitoring by TLC or HPLC recommended
Chlorination agent POCl3, N-chlorosuccinimide Stoichiometric or slight excess Timing of chlorination critical
Purification Flash chromatography, recrystallization Gradient solvent systems (e.g., AcOEt/Hexane) Essential for isolating pure product
Yield Typically 50–70% Varies by method and scale Optimization can improve yields

Scientific Research Applications

Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound featuring a triazole ring fused to a pyridine ring, with a chlorine atom at the 8th carbon and an ethyl ester functional group at the 3rd position. Its molecular formula is C10H9ClN4O2C_{10}H_9ClN_4O_2 and its molecular weight is approximately 225.64 g/mol. This compound is of interest in medicinal chemistry because of its potential biological activities and applications.

Scientific Research Applications
this compound has potential applications in various fields. Studies on the interactions of this compound with biological targets reveal its role as an inhibitor for various enzymes and receptors.

Comparable Compounds
this compound shares structural similarities with other compounds in the triazolo-pyridine class. The uniqueness of this compound lies in its specific chlorine substitution pattern and resultant biological properties that differentiate it from other derivatives in this class.

Compound NameStructural FeaturesUnique Aspects
Ethyl 7-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylateChlorine at position 7Different biological activity profile
Ethyl 8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylateFluorine instead of chlorineEnhanced lipophilicity affecting bioavailability
Ethyl 5-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylateMethyl substitution at position 5Altered pharmacokinetics and activity

Mechanism of Action

The mechanism of action of ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or exhibit antimicrobial activity by disrupting bacterial cell wall synthesis . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate are influenced by its unique substitution pattern. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Substituents Bioactivity Synthesis Method Reference
This compound C₉H₈ClN₃O₂ 8-Cl, 3-COOEt Antifungal (enhanced activity) Microwave-assisted cyclization
Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate C₉H₈BrN₃O₂ 6-Br, 3-COOEt Not reported Conventional heating
Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate C₈H₈N₄O₂ Pyrimidine ring (vs. pyridine) Not reported Unspecified
Ethyl 8-(2,4-dichlorophenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate C₁₇H₁₄Cl₂N₃O₂ 8-(2,4-Cl₂Ph), 6-Me, 7-COOEt Antifungal, anticancer Tandem reaction

Key Findings:

Substituent Position and Bioactivity :

  • The 8-chloro derivative exhibits superior antifungal activity compared to the 6-bromo analog, highlighting the critical role of halogen positioning in binding to fungal targets .
  • Replacing the pyridine ring with pyrimidine (as in C₈H₈N₄O₂) reduces bioactivity, likely due to altered electron distribution and steric effects .

Synthetic Efficiency :

  • Microwave-assisted synthesis reduces reaction time by ~50% and increases yields by 15–20% compared to conventional methods for the 8-chloro derivative .

Functional Group Impact :

  • The ethyl ester group at position 3 enhances solubility and bioavailability compared to carboxylic acid analogs (e.g., 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid) .

Ring System Variations :

  • Compounds with [1,2,4]triazolo[1,5-a]pyridine scaffolds (e.g., C₁₇H₁₄Cl₂N₃O₂) demonstrate broader pharmacological profiles (e.g., anticancer activity) but require multistep synthesis, limiting scalability .

Biological Activity

Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 225.63 g/mol
  • CAS Number : 1401082-55-0

The compound features a triazole ring fused to a pyridine ring with a chlorine atom at the 8th position and an ethyl ester functional group at the 3rd position. This unique structure contributes to its biological properties.

1. Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens. In vitro assays have demonstrated its effectiveness against both bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤ 0.25 μg/mL
Candida albicans≤ 0.25 μg/mL

Studies indicate that the compound exhibits strong inhibitory effects on these microorganisms, suggesting potential applications in treating infections caused by resistant strains .

2. Antiparasitic Activity

Research has shown that this compound also possesses antiparasitic properties. For instance, it has been tested against Plasmodium falciparum, the causative agent of malaria:

CompoundIC₅₀ (μM)
This compound4.98
Reference Compound0.02

The results indicate a promising potential for the development of new antimalarial agents based on this scaffold .

3. Antiviral Activity

The compound has also been evaluated for antiviral activity against various viruses. In studies involving influenza A virus, it demonstrated significant activity:

Virus StrainEC₅₀ (μM)CC₅₀ (μM)
Influenza A/PR/8/3412 - 25>250

These findings suggest that this compound may inhibit viral replication without exhibiting cytotoxicity at higher concentrations .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in microbial metabolism.
  • Receptor Modulation : It may interact with specific receptors in pathogens that are critical for their survival and replication.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazolo-pyridine derivatives showed that this compound had one of the lowest MIC values among tested compounds against Staphylococcus aureus and Candida albicans, highlighting its potential as a lead compound for new antimicrobial agents .

Case Study 2: Antiviral Screening

In another study focused on antiviral screening against influenza viruses, this compound exhibited potent antiviral activity with minimal cytotoxic effects on host cells. This positions it as a candidate for further development in antiviral therapies .

Q & A

Q. What are the standard synthetic routes for Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate?

The compound is typically synthesized via cyclization of hydrazine intermediates. For example, microwave-assisted synthesis (70–80°C, 3–4 hours) using 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carbohydrazide and aldehydes in ethanol yields derivatives with improved efficiency compared to conventional heating . Alternatively, oxidative ring closure with sodium hypochlorite in ethanol at room temperature provides a greener approach for related triazolopyridines .

Q. How is the structure of this compound validated experimentally?

Characterization relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 7.84 ppm for pyrazole protons in related analogs) .
  • X-ray crystallography : Single-crystal analysis reveals planar triazole-pyridine systems with torsional angles (e.g., 55.6° for carboxylate groups) .
  • HRMS and IR : High-resolution mass spectrometry and infrared spectroscopy validate molecular formulas and functional groups (e.g., C=O stretch at 1704 cm⁻¹) .

Q. What are the primary biological activities reported for this compound?

Derivatives exhibit herbicidal activity (e.g., 50% inhibition of Echinochloa crusgalli at 37.5 g/ha) and antifungal properties via acylhydrazone pharmacophores . Activity is influenced by substituents; electron-withdrawing groups (e.g., Cl) enhance herbicidal efficacy .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in triazolopyridine synthesis?

  • Temperature and solvent : Higher temperatures (60°C) promote isomerization (e.g., [1,2,4]triazolo[4,3-a]pyridine → [1,2,4]triazolo[1,5-a]pyridine) via Dimroth rearrangement in acetonitrile .
  • Catalysts : K₂CO₃ in DMF facilitates cyclization of hydrazine intermediates with diethyl oxalate .
  • Table: Key Reaction Parameters
ParameterEffect on SelectivityExample
TemperatureHigher temps favor isomerization60°C → 1:1 isomer ratio
Solvent polarityPolar solvents stabilize transition statesDMF vs. THF

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for herbicidal derivatives?

  • 3D-QSAR modeling : Comparative molecular field analysis (CoMFA) identifies steric/electrostatic requirements. For example, bulky substituents at C3 improve activity against dicotyledonous weeds .
  • Bioisosteric replacement : Replacing the ethyl ester with phosphonate groups (e.g., [1,2,4]triazolo[4,3-a]pyridin-3-ylmethylphosphonates) modulates lipophilicity and target binding .

Q. How can synthetic byproducts or isomers be minimized during scale-up?

  • Chromatographic purification : Flash chromatography (cyclohexane/ethyl acetate gradients) isolates isomers with >95% purity .
  • Microwave optimization : Reduced reaction times (20 minutes vs. hours) limit side-product formation in cyclization steps .

Methodological Recommendations

  • For mechanistic studies : Use ³¹P NMR to track phosphonate derivatives (δ 18–23 ppm) .
  • For bioactivity assays : Prioritize in planta testing at 150 g/ha for herbicidal lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.